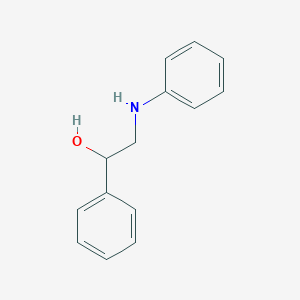

1-Phenyl-2-(phenylamino)ethan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-anilino-1-phenylethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-14(12-7-3-1-4-8-12)11-15-13-9-5-2-6-10-13/h1-10,14-16H,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGMOJBRNGQDSQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CNC2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Phenyl 2 Phenylamino Ethan 1 Ol and Analogues

Development of Novel and Efficient Synthetic Pathways

The synthesis of 1-phenyl-2-(phenylamino)ethan-1-ol, a significant vicinal amino alcohol, has been approached through various innovative and efficient pathways. These methods focus on improving yields, simplifying procedures, and utilizing readily available starting materials.

Reductive Amination Strategies and Optimizations

Reductive amination is a cornerstone in the synthesis of amines, involving the reaction of a carbonyl compound with an amine to form an imine, which is then reduced. mdma.ch For the synthesis of this compound and its analogues, this can involve reacting a suitable ketone or aldehyde with an amine, followed by reduction. The process typically begins with the nucleophilic addition of an amine to a carbonyl group, forming a hemiaminal intermediate, which then dehydrates to an imine (or iminium ion) that is subsequently reduced. mdma.chbyu.edu

Key to the success of these reactions is the choice of reducing agent and catalyst. Common reducing agents include sodium borohydride (B1222165) and its derivatives, like sodium cyanoborohydride (NaBH3CN), or catalytic hydrogenation. organic-chemistry.orgyoutube.com Optimizing these reactions often involves balancing the rate of imine formation against the reduction of the starting carbonyl compound.

Recent advancements have focused on developing more selective and efficient catalytic systems. For instance, gold nanoparticles supported on aluminum oxide (Au/Al2O3) have been shown to facilitate a cascade nitro reduction and direct reductive amination. This system selectively reduces a nitro group over an aldehyde, promoting the in-situ formation of the imine and its subsequent reduction. researchgate.net Similarly, amorphous Cobalt (Co) particles, prepared in situ from CoCl2 and NaBH4, have been used for reductive amination with hydrogen gas and aqueous ammonia (B1221849) under mild conditions, demonstrating high selectivity. organic-chemistry.org For transfer hydrogenation, Cp*Ir complexes with a 2-picolinamide moiety can effectively catalyze the direct reductive amination of ketones using ammonium (B1175870) formate (B1220265) as both the nitrogen and hydrogen source. organic-chemistry.org

Table 1: Selected Catalysts and Conditions for Reductive Amination

| Catalyst System | Carbonyl Substrate | Amine Source | Reductant | Key Features | Reference |

|---|---|---|---|---|---|

| Au/Al2O3 | Benzaldehyde | Nitrobenzene | H2 | Cascade nitro reduction and reductive amination; selective for nitro group reduction. | researchgate.net |

| Amorphous Co | Various aldehydes/ketones | Aqueous NH3 | H2 | Mild conditions (80 °C, 1-10 bar), high selectivity (99%). | organic-chemistry.org |

| Cp*Ir-picolinamide | Ketones | Ammonium formate | Ammonium formate | Transfer hydrogenation conditions. | organic-chemistry.org |

| NaBH3CN | 1-phenyl-2-propanone | Ammonium acetate (B1210297) | NaBH3CN | Proceeds smoothly at room temperature. | youtube.com |

Multi-Component Reaction Protocols

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, offer significant advantages in terms of efficiency and atom economy. For the synthesis of analogues of this compound, MCRs provide a powerful tool for rapidly building molecular complexity.

One notable example is a three-component mechanochemical synthesis of α-amino thioethers, which are structural analogues. acs.org This protocol involves the reaction of an aldehyde, an amine, and a thiol under liquid-assisted grinding conditions. The reaction proceeds through the in-situ formation of an α-imino ketone, which is then attacked by the thiol. This method is notable for being catalyst-free and generating the product in high yields. acs.org

Another relevant MCR strategy leads to the formation of 1,3-oxazolidines, which are heterocyclic analogues. This one-pot synthesis involves the enantioselective addition of an alcohol to an imine, catalyzed by a chiral magnesium phosphate, to form a hemiaminal intermediate. This intermediate then undergoes intramolecular cyclization to yield the chiral oxazolidine. nih.gov This approach highlights how MCRs can be combined with asymmetric catalysis to produce stereochemically defined products.

Catalyst-Free and Green Chemistry Approaches

In line with the principles of green chemistry, which aim to reduce waste and eliminate hazardous substances, several eco-friendly methods have been developed. uniroma1.itmdpi.com These approaches include the use of biocatalysis, mechanochemistry, and solvent-free reaction conditions.

A prime example of a catalyst-free and green approach is the one-pot, three-component synthesis of α-amino thioether derivatives of 1-phenyl-2-(phenylamino)ethan-1-one via mechanochemical grinding. acs.org This solvent-free method avoids the need for potentially toxic metal catalysts and solvents, reducing the environmental impact. The reaction demonstrates high efficiency and has been successfully performed on a gram scale. acs.org

Biocatalysis, utilizing enzymes or whole cells, has also emerged as a powerful green alternative for amine synthesis. mdpi.com Reductive aminases (RedAms), for example, can catalyze the stereoselective amination of ketones, offering an environmentally benign substitute for transition metal-catalyzed reactions. nih.gov These enzymatic reactions are typically performed in aqueous media under mild conditions. Similarly, amine dehydrogenases (AmDHs) have been engineered to synthesize chiral vicinal amino alcohols from α-hydroxy ketones with high conversion and enantiomeric excess. acs.org These biocatalytic methods exemplify the shift towards more sustainable manufacturing processes in chemistry. ejcmpr.com

Stereoselective Synthesis and Chiral Resolution Techniques

The biological activity of chiral molecules like this compound is often dependent on their specific stereochemistry. Therefore, the development of methods to control the three-dimensional arrangement of atoms is of paramount importance. This is achieved through asymmetric synthesis, which creates a specific enantiomer directly, or through chiral resolution, which separates a racemic mixture into its constituent enantiomers.

Asymmetric Catalysis in C-C and C-N Bond Formation

Asymmetric catalysis is a powerful strategy for the enantioselective synthesis of chiral amino alcohols, allowing for the direct formation of C-C and C-N bonds with high stereocontrol. nih.gov

A significant advancement in this area is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and N-sulfonyl imines. This method constructs the β-amino alcohol framework by forming a C-C bond between the aldehyde and imine fragments. A chiral chromium catalyst is crucial, as it controls the stereochemistry of the addition, leading to products with high diastereo- and enantioselectivity. nih.govorganic-chemistry.org This protocol is effective for a wide range of aromatic, aliphatic, and heteroaromatic aldehydes. organic-chemistry.org

Copper-catalyzed reactions have also proven effective. For instance, the enantioselective borylative aminoallylation of aldehydes uses a copper catalyst with a chiral ligand to access boryl-substituted 1,2-amino alcohols with high enantioselectivity. chemrxiv.org While creating an analogue, this strategy exemplifies the power of asymmetric catalysis to forge C-C bonds while establishing stereocenters. Similarly, copper catalysts enable the asymmetric propargylic substitution of propargylic acetates with amines, a method for asymmetric C-N bond formation. acs.org

Biocatalysis offers another route for asymmetric C-N bond formation. Engineered amine dehydrogenases (AmDHs) can perform the asymmetric reductive amination of α-hydroxy ketones using ammonia, directly installing the amine group to form (S)-configured vicinal amino alcohols with excellent conversion and enantiomeric excess (>99% ee). acs.org

Table 2: Examples of Asymmetric Catalysis for Amino Alcohol Synthesis

| Catalytic System | Reaction Type | Bond Formed | Key Features | Reference |

|---|---|---|---|---|

| Chiral Cr-catalyst | Cross aza-pinacol coupling | C-C | High diastereo- and enantioselectivity for vicinal amino alcohols. | nih.govorganic-chemistry.org |

| Chiral Cu-catalyst | Borylative aminoallylation | C-C | Access to boryl-substituted 1,2-amino alcohols with >95:5 er. | chemrxiv.org |

| Amine Dehydrogenase (AmDH) | Asymmetric reductive amination | C-N | Synthesis of (S)-vicinal amino alcohols with >99% ee. | acs.org |

| Rhodium-catalyst/Chiral ligand | Asymmetric hydrogenation | C-H | Reduction of chromone (B188151) to enantio-enriched chromanone. | nih.gov |

Kinetic Resolution of Racemic Mixtures

Kinetic resolution is a widely used technique to separate enantiomers from a racemic mixture. This method relies on the differential reaction rates of the two enantiomers with a chiral catalyst or reagent.

Enzymatic kinetic resolution is a particularly effective and green approach. Lipases are commonly employed for the resolution of racemic alcohols through enantioselective acylation. In a typical procedure for a compound like 1-phenylethanol (B42297), the lipase (B570770) selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) with an acyl donor like vinyl acetate. nih.gov This results in a mixture of the acylated enantiomer and the unreacted enantiomer (e.g., the S-enantiomer), which can then be separated. Novozyme 435 is a frequently used lipase for this purpose, achieving high enantiomeric excess (ee) for the remaining alcohol. nih.gov The efficiency of the resolution is influenced by factors such as the enzyme, solvent, acyl donor, and temperature. nih.gov

Chemical methods for resolution are also employed. This can involve the derivatization of the racemic alcohol with a dicarboxylic acid to form monoesters. These racemic monoesters are then treated with a homochiral base to form diastereomeric salts, which can be separated by crystallization. Subsequent hydrolysis of the separated diastereomers yields the enantiomerically pure alcohols.

Table 3: Chemical Compounds Mentioned

Diastereoselective Synthesis Approaches

The controlled synthesis of specific diastereomers of this compound is crucial for its applications. Several strategies have been developed to achieve high diastereoselectivity, primarily focusing on the reduction of α-amino ketone precursors and the use of chiral auxiliaries.

One prominent method involves the diastereoselective reduction of α-(phenylamino)acetophenone. The stereochemical outcome of this reduction is highly dependent on the reducing agent and the reaction conditions. For instance, the use of chiral reducing agents can induce facial selectivity in the approach of the hydride to the carbonyl group, leading to the preferential formation of one diastereomer.

Another powerful strategy is substrate-controlled diastereoselective synthesis. This can be achieved by employing a chiral auxiliary, which is a stereogenic group temporarily incorporated into the molecule to direct the stereochemical course of a reaction. google.com For the synthesis of β-amino alcohols, chiral N-tert-butanesulfinyl imines have proven to be effective intermediates. The addition of organometallic reagents to these imines proceeds with high diastereoselectivity, which is controlled by the bulky tert-butanesulfinyl group. Subsequent removal of the sulfinyl group affords the chiral β-amino alcohol. While not specifically detailed for this compound, the hydroxyallylation of N-tert-butanesulfinyl imines with 1-substituted cyclopropanols represents a viable pathway to vicinal amino alcohols with controlled stereochemistry. nih.gov

Furthermore, the ring-opening of chiral epoxides with aniline (B41778) is a classical and effective method for the diastereoselective synthesis of 1,2-amino alcohols. researchgate.net The nucleophilic attack of aniline on a chiral styrene (B11656) oxide, for example, would proceed via an SN2 mechanism, leading to the inversion of configuration at the attacked carbon and yielding the corresponding trans-β-amino alcohol with high diastereoselectivity. The choice of catalyst, such as Lewis acids, can significantly influence the regioselectivity and stereoselectivity of the ring-opening reaction. rroij.comgrowingscience.com

A one-pot method for the synthesis of 1-aryl-2-aminoalkanol derivatives from the corresponding amides or nitriles has also been reported. This process involves a C-H bond hydroxylation at the benzylic position followed by reduction of the nitrogen-containing functional group. nih.govnih.gov While this method provides access to sterically congested 1,2-amino alcohols, the control of diastereoselectivity may require further optimization.

Preparation of Structurally Modified Analogues and Derivatives

The biological activity and chemical properties of this compound can be fine-tuned by structural modifications. This section discusses the synthesis of N-substituted analogues, the systematic modification of the aryl rings, and the derivatization of the hydroxyl group.

Design and Synthesis of N-Substituted Analogues

The introduction of substituents on the nitrogen atom can significantly impact the properties of the molecule. General methods for the N-alkylation and N-arylation of amines and amino alcohols are well-established and can be applied to this compound.

N-alkylation can be achieved by reacting the parent amino alcohol with alkyl halides in the presence of a base to neutralize the hydrogen halide formed. Alternatively, reductive amination, which involves the reaction of the amino alcohol with an aldehyde or ketone in the presence of a reducing agent, is a powerful method for introducing a variety of alkyl groups. For the synthesis of N,N-dialkylethanolamines, the use of supercritical methanol (B129727) over solid catalysts has been shown to be an efficient method for N-methylation. researchgate.net

N-arylation can be accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction uses a palladium or copper catalyst to form a carbon-nitrogen bond between an aryl halide or triflate and the amine. A metal-free approach for the N-arylation of amino acids using aryl halides in the presence of a base has also been reported, which could be adapted for amino alcohols.

A one-pot, two-step reaction sequence has been described for the efficient synthesis of a variety of N-substituted aryl- and alkyl-2-aminobenzoxazoles, which highlights a practical approach to N-functionalization. While not directly applied to this compound, the principles can be extrapolated.

Systematic Modifications of Aryl Ring Substituents

The introduction of substituents on the phenyl rings of this compound allows for a systematic investigation of structure-activity relationships. Standard electrophilic aromatic substitution reactions can be employed to introduce a variety of functional groups onto the aromatic rings, although chemoselectivity between the two phenyl rings could be a challenge.

For the synthesis of diarylamines with diverse functionalities, a cascade reaction involving the N-arylation and ring-opening of cyclic amines with amino-substituted diaryliodonium salts has been developed. chemrxiv.org This method allows for the introduction of two different aryl groups and further diversification. chemrxiv.org

The synthesis of 2-substituted 2-aminopropane-1,3-diols and 2-aminoethanols with phenyl rings in the alkyl side chain has been explored, demonstrating that the position of the phenyl ring influences biological activity. nih.gov These synthetic strategies could be adapted to introduce substituents onto the phenyl rings of this compound. For instance, starting from a substituted styrene oxide or a substituted acetophenone (B1666503) would lead to analogues with modified C-phenyl rings. Similarly, using a substituted aniline in the synthetic sequence would result in analogues with modified N-phenyl rings.

Derivatization and Functionalization of the Hydroxyl Group

The hydroxyl group of this compound is a key site for derivatization, allowing for the synthesis of a wide range of functionalized analogues. Common derivatizations include acylation, etherification, and silylation.

O-Acylation: The formation of esters from the hydroxyl group can be achieved through reaction with acyl chlorides or anhydrides in the presence of a base. To achieve chemoselective O-acylation in the presence of the secondary amine, acidic conditions can be employed. nih.gov Under acidic conditions, the amino group is protonated and thus deactivated towards acylation, allowing for the selective reaction at the hydroxyl group. nih.gov This method has been successfully applied to various amino alcohols. nih.gov

O-Etherification: The synthesis of ethers from the hydroxyl group typically involves the deprotonation of the alcohol with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide (Williamson ether synthesis). A process for the etherification of amino alcohols with an unsubstituted amino group has been described, which involves a two-step process of forming the alcoholate followed by alkylation. google.com

O-Silylation: Silyl (B83357) ethers are common protecting groups for alcohols and can be readily formed by reacting the alcohol with a silyl halide, such as trimethylsilyl (B98337) chloride (TMSCl) or tert-butyldimethylsilyl chloride (TBDMSCl), in the presence of a base like imidazole (B134444) or triethylamine. wikipedia.org The silylation of β-amino alcohols can be rapidly achieved at room temperature by using phenyldimethylsilyl chloride in the presence of a nitrogenous base as an additive. A rhodium-catalyzed O-silylation of alcohols using vinylsilanes has also been reported. organic-chemistry.org

The following table summarizes various synthetic approaches for the derivatization of the hydroxyl group in β-amino alcohols:

| Derivatization | Reagents and Conditions | Remarks |

| O-Acylation | Acyl chloride or anhydride, base (e.g., pyridine, triethylamine) | Standard method for ester formation. |

| Acyl halide or anhydride, acidic conditions (e.g., CF₃COOH, MeSO₃H) | Allows for chemoselective O-acylation in the presence of an amine. nih.gov | |

| O-Etherification | 1. Strong base (e.g., NaH); 2. Alkyl halide | Williamson ether synthesis. |

| Alkali alcoholate formation followed by alkylation | Two-step process for amino alcohols. google.com | |

| O-Silylation | Silyl halide (e.g., TMSCl, TBDMSCl), base (e.g., imidazole, Et₃N) | Forms silyl ethers, commonly used as protecting groups. wikipedia.org |

| Phenyldimethylsilyl chloride, nitrogenous base (e.g., pyridine, NMI) | Rapid silylation at room temperature. |

Elucidation of Reaction Chemistry and Synthetic Utility

Reactivity Profiles of Functional Groups

The reactivity of 1-Phenyl-2-(phenylamino)ethan-1-ol is primarily dictated by the interplay of its hydroxyl (-OH) and secondary amine (-NH) functionalities.

Chemical Transformations Involving the Hydroxyl Moiety

The hydroxyl group in this compound can undergo a variety of chemical transformations characteristic of alcohols. These include esterification and etherification reactions. For instance, in the presence of an appropriate acylating agent, the hydroxyl group can be converted to its corresponding ester. Similarly, reaction with alkyl halides or other electrophiles under basic conditions can yield ethers.

The hydroxyl group also plays a crucial role in the compound's utility in certain catalytic processes. For example, derivatives of this scaffold have been investigated for their catalytic activity. The spatial arrangement of the hydroxyl and amino groups allows for potential hydrogen bonding interactions, which can influence the stereochemical outcome of reactions when the molecule is employed as a chiral ligand or catalyst.

Reactions at the Secondary Amine Functionality

The secondary amine in this compound is a nucleophilic center and can participate in a range of reactions. It can be alkylated, acylated, and can react with aldehydes and ketones to form imines. mnstate.edu The nucleophilic nature of the secondary amine makes it a suitable candidate for reactions involving anilines. biosynth.com

Furthermore, the amine functionality is key to the formation of various heterocyclic structures. The basicity of the amine allows for its conversion to the corresponding ammonium (B1175870) salt upon treatment with an acid. mnstate.edu This property is fundamental to many of its applications in synthesis and catalysis.

Applications in Carbon-Carbon and Carbon-Heteroatom Coupling Reactions

The this compound scaffold and its derivatives have found utility in the realm of cross-coupling reactions, which are pivotal for the formation of carbon-carbon and carbon-heteroatom bonds. While direct applications of the parent compound are not extensively documented in this specific context, related amino alcohol ligands are known to be effective in promoting such transformations.

For instance, ligands derived from amino alcohols can facilitate copper-catalyzed C(sp2)-C(sp3) coupling reactions between 1,3-dicarbonyl compounds and aryl halides. longdom.org The presence of both a nitrogen and an oxygen atom allows for the formation of stable chelate complexes with the metal center, thereby enhancing its catalytic activity and influencing the reaction's selectivity. These types of ligands have been employed in various coupling reactions, including Suzuki, Heck, and Sonogashira reactions, to construct complex molecular architectures.

Cyclization and Ring-Forming Transformations Utilizing the Scaffold

The bifunctional nature of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds. The intramolecular reaction between the hydroxyl and amino groups, or their derivatives, can lead to the formation of cyclic structures such as oxazolidines.

Moreover, the core structure can be incorporated into more complex ring systems. For example, cascade reactions involving intramolecular Prins-type cyclizations can lead to the formation of tetralin and benzannulene derivatives, which are important structural motifs in medicinal chemistry. beilstein-journals.org These transformations often proceed through the formation of a carbocation intermediate that is subsequently trapped by an intramolecular nucleophile, with the stereochemistry of the starting amino alcohol influencing the final product's configuration.

Role as a Privileged Ligand or Organocatalyst Precursor

Amino alcohols, including those with the this compound framework, are considered "privileged" ligands in asymmetric catalysis. Their ability to form stable chelate complexes with a wide range of metal centers is a key attribute. The chirality often present in these molecules, particularly at the carbon bearing the hydroxyl group and the carbon bearing the amino group, can be effectively transferred during a catalytic cycle to generate enantiomerically enriched products.

Derivatives of this compound can be used to prepare chiral ligands for various metal-catalyzed reactions, such as reductions, alkylations, and cycloadditions. Furthermore, these amino alcohols can themselves act as organocatalysts, promoting reactions through the formation of chiral intermediates like iminium ions or enamines. For instance, they have been used in the synthesis of oxazolidines and other compounds containing aldehydes or carboxylic acids. biosynth.com

Utility as a Synthetic Intermediate and Building Block in Complex Molecule Synthesis

The versatile reactivity of this compound makes it a valuable building block in the synthesis of more complex molecules. Its structural features can be found in a variety of biologically active compounds and pharmaceutical agents.

For example, the core structure of 1-phenyl-2-(phenylamino)ethanone, a close derivative, has been identified as a potential inhibitor of the MCR-1 protein, which is responsible for colistin (B93849) resistance in bacteria. nih.gov This highlights the potential of this scaffold in the development of new therapeutic agents. The ability to modify both the hydroxyl and amino functionalities allows for the systematic exploration of structure-activity relationships in drug discovery programs. The compound and its derivatives are also used in the preparation of various alcohols and amines. biosynth.com

Preparation of Other Functionalized Organic Compounds (e.g., amines, aldehydes, epoxides)

The strategic location of the hydroxyl and amino groups in this compound allows for its conversion into several other classes of organic compounds.

Amines: The parent compound is already a secondary amine. However, it can be a precursor to other amines through several synthetic routes. Catalytic transfer hydrogenation or reduction of the benzylic alcohol can lead to the formation of 1,2-diphenylethane-1,2-diamine. Moreover, catalytic processes have been developed for the conversion of amino alcohols into different amines. For instance, ruthenium-catalyzed reactions can selectively cyclize ω-amino-alcohols to cyclic amines. rsc.orgresearchgate.net While this compound would not form a simple cyclic amine due to its substitution pattern, analogous intermolecular reactions or reactions with external ammonia (B1221849) sources could modify the amine functionality. google.comresearchgate.net

Aldehydes: The direct synthesis of aldehydes from this compound is not a straightforward transformation, as the oxidation of its secondary alcohol group would yield a ketone (an α-aminoketone). However, aldehydes can be generated through oxidative cleavage of the carbon-carbon bond between the two stereocenters. This type of reaction is well-documented for 1,2-diols using reagents like sodium periodate (B1199274) (NaIO₄) or lead tetraacetate, which break the C-C bond to form two carbonyl compounds. masterorganicchemistry.comaklectures.com A similar principle can be applied to 1,2-amino alcohols, which upon oxidative cleavage would yield an aldehyde and an imine, with the latter being hydrolyzable to another aldehyde or ketone. For example, the oxidative cleavage of related amino alcohol adducts has been used to furnish non-proteinogenic amino acids. nih.gov

Epoxides: The transformation of a 1,2-amino alcohol to an epoxide is a multi-step process. A common strategy for synthesizing epoxides is the intramolecular cyclization of a halohydrin. For this compound, this would conceptually involve the conversion of the alcohol into a good leaving group and the amine into a group that can be subsequently replaced by a halide, followed by base-induced ring closure. A more direct, albeit still multi-step, synthetic route would be the dehydration of the alcohol to form the corresponding stilbene (B7821643) derivative (1-phenyl-2-(phenylamino)ethene). libretexts.orgnih.govgoogle.com This alkene could then be subjected to standard epoxidation conditions (e.g., using a peroxy acid like m-CPBA) to yield the target epoxide. It is noteworthy that the reverse reaction, the ring-opening of epoxides with amines, is a very common method for synthesizing 1,2-amino alcohols. mdpi.com

Integration into Polycyclic or Heterocyclic Architectures

The 1,2-amino alcohol motif is a privileged scaffold for the synthesis of a wide array of nitrogen- and oxygen-containing heterocycles.

The condensation of this compound with aldehydes or ketones provides a direct route to oxazolidine rings. wikipedia.orgscirp.orgorganic-chemistry.org This reaction typically proceeds under acidic or basic conditions and involves the formation of a hemiaminal intermediate followed by intramolecular cyclization. scirp.orgorganic-chemistry.org

| Heterocycle | Reactant(s) | General Conditions | Reference |

|---|---|---|---|

| Oxazolidine | Aldehyde or Ketone | Acid or base catalysis, often microwave-assisted | wikipedia.orgscirp.org |

| 2-Oxazoline | Carboxylic Acid, Nitrile, or Acyl Chloride | Dehydrating agents (e.g., TfOH) or metal catalysis (e.g., Cu, Pd) | mdpi.comorganic-chemistry.orgmdpi.com |

| Aziridine (B145994) | Activation of OH group (e.g., sulfonation, Mitsunobu), followed by base-induced cyclization | Two-step, one-pot procedures available | acs.orgorganic-chemistry.orgwikipedia.org |

Furthermore, the compound can be used to prepare 2-oxazolines . This typically involves an initial N-acylation of the amino group with a carboxylic acid or its derivative, followed by a dehydrative cyclization. mdpi.commdpi.comwikipedia.org This cyclization can be promoted by strong acids or various catalysts. organic-chemistry.orgmdpi.com Another important three-membered heterocycle, aziridine , can also be synthesized from 1,2-amino alcohols. This transformation requires converting the hydroxyl group into a good leaving group (e.g., a sulfonate ester), which is then displaced by the neighboring amine in an intramolecular nucleophilic substitution. acs.orgorganic-chemistry.orgwikipedia.org

The β-phenylethylamine substructure within this compound makes it an excellent candidate for constructing polycyclic aromatic systems through classic cyclization reactions. After N-acylation, the resulting amide is a perfect precursor for the Bischler-Napieralski reaction , which uses a dehydrating agent like POCl₃ or P₂O₅ to effect an intramolecular electrophilic aromatic substitution, yielding a dihydroisoquinoline. wikipedia.orgnrochemistry.comjk-sci.com A related transformation, the Pictet-Gams reaction, proceeds directly from a β-hydroxy-β-phenethylamide to give an isoquinoline. wikipedia.org

Alternatively, the parent amine can undergo a Pictet-Spengler reaction by condensation with an aldehyde or ketone. wikipedia.org This reaction forms an intermediate iminium ion which then undergoes an intramolecular cyclization onto the electron-rich phenyl ring to generate a tetrahydroisoquinoline skeleton. wikipedia.orgyoutube.com These reactions are fundamental in alkaloid synthesis and provide a powerful tool for incorporating the this compound framework into complex, biologically relevant polycyclic molecules. organicreactions.orgnih.gov

| Reaction Name | Precursor from this compound | Product Skeleton | Typical Reagents | Reference |

|---|---|---|---|---|

| Bischler-Napieralski | N-Acyl derivative | Dihydroisoquinoline | POCl₃, P₂O₅, Tf₂O | wikipedia.orgnrochemistry.comjk-sci.com |

| Pictet-Gams | N-Acyl derivative | Isoquinoline | POCl₃, P₂O₅ | wikipedia.org |

| Pictet-Spengler | Parent amine | Tetrahydroisoquinoline | Aldehyde or Ketone, Acid catalyst | wikipedia.orgorganicreactions.org |

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Conformational Analysis

NMR spectroscopy stands as a cornerstone technique for the detailed structural and conformational analysis of 1-Phenyl-2-(phenylamino)ethan-1-ol, providing precise information about the chemical environment of each proton and carbon atom within the molecule.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR for Chemical Shift and Coupling Information

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental tools for determining the chemical structure of this compound. The chemical shifts (δ) in the ¹H NMR spectrum provide information about the electronic environment of the protons. For instance, the protons on the phenyl rings typically appear in the aromatic region (around 7.0-7.4 ppm), while the protons of the ethan-1-ol backbone resonate at higher fields. The coupling between adjacent protons (J-coupling) provides valuable data on the connectivity of the atoms.

Table 1: Representative ¹H and ¹³C NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

| 1-Phenylethan-1-ol rsc.org | ¹H | 1.50 | d, J = 6.30 Hz |

| 1.87 | br, s | ||

| 4.90 | q, J = 6.60 Hz | ||

| 7.25-7.40 | m | ||

| ¹³C | 25.1 | ||

| 70.4 | |||

| 125.4 | |||

| 127.5 | |||

| 128.5 | |||

| 145.8 | |||

| 2-Phenyl-2-(phenylamino)ethan-1-ol (B6269489) doi.org | ¹H | 3.68 | dd, J = 11.1, 7.0 Hz |

| 3.86 | dd, J = 11.1, 4.2 Hz | ||

| 4.43 | dd, J = 6.9, 4.2 Hz | ||

| 6.50 | d, J = 7.7 Hz | ||

| 6.60 | t, J = 7.3 Hz | ||

| 7.07-6.99 | m | ||

| 7.21-7.17 | m | ||

| 7.27 | q, J = 8.1 Hz |

Note: This table presents data for related compounds to illustrate typical chemical shifts and coupling patterns. The exact values for this compound may differ.

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Spatial Relationships

To unequivocally assign all proton and carbon signals and to understand the spatial relationships within the this compound molecule, advanced two-dimensional (2D) NMR techniques are employed. youtube.com

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling correlations. youtube.com For this compound, COSY would show correlations between the methine proton (CH-OH) and the methylene (B1212753) protons (CH₂-NH), as well as among the protons within each phenyl ring. westmont.edu

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). youtube.comscience.gov This is crucial for assigning the carbon signals based on their attached protons. For example, the signal for the methine carbon would show a cross-peak with the signal for the methine proton.

Mass Spectrometry (MS) for Accurate Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. nih.gov This high accuracy helps to confirm the molecular formula, C₁₄H₁₅NO.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Component Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is used to assess the purity of a sample of this compound and to identify any impurities or byproducts. doi.orgrsc.org The gas chromatogram will show a peak for the target compound, and the retention time can be used for identification. The mass spectrometer then provides a mass spectrum for the compound as it elutes from the column, which can be compared to a library of known spectra for confirmation. researchgate.net GC-MS analysis of related compounds has been documented, providing a basis for the expected fragmentation patterns. doi.org

Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. The absorption of infrared radiation or the scattering of laser light causes molecular vibrations at specific frequencies, which are characteristic of the bonds and functional groups within the molecule.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the O-H stretch of the alcohol group (typically a broad band around 3300-3600 cm⁻¹), the N-H stretch of the secondary amine (around 3300-3500 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic backbone (around 2850-3000 cm⁻¹), and C=C stretching vibrations of the aromatic rings (in the region of 1450-1600 cm⁻¹). rsc.org The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Alcohol | O-H Stretch | 3300-3600 (broad) |

| Secondary Amine | N-H Stretch | 3300-3500 |

| Aromatic Ring | C-H Stretch | 3000-3100 |

| Aliphatic Chain | C-H Stretch | 2850-3000 |

| Aromatic Ring | C=C Stretch | 1450-1600 |

Note: This table presents expected ranges for the characteristic vibrational frequencies.

Fourier Transform Infrared (FT-IR) Spectroscopy

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its hydroxyl, amine, and phenyl groups.

The spectrum is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group and the N-H stretching of the secondary amine. The C-H stretching vibrations of the aromatic rings typically appear as a group of bands between 3100 and 3000 cm⁻¹. The aliphatic C-H stretching from the ethan-1-ol backbone would be observed in the 3000-2850 cm⁻¹ region.

Further down the spectrum, the C=C stretching vibrations within the phenyl rings produce characteristic absorptions in the 1600-1450 cm⁻¹ range. The C-O stretching of the secondary alcohol and the C-N stretching of the amine group are expected in the fingerprint region, typically between 1260-1000 cm⁻¹ and 1340-1250 cm⁻¹ respectively. Data from the closely related compound 2-Anilinoethanol supports the assignment of these key functional groups. nih.govspectrabase.com

Table 1: Expected FT-IR Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3200 | O-H Stretch, N-H Stretch | Alcohol, Secondary Amine |

| 3100-3000 | C-H Stretch | Aromatic |

| 3000-2850 | C-H Stretch | Aliphatic |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1340-1250 | C-N Stretch | Aromatic Amine |

| 1260-1000 | C-O Stretch | Secondary Alcohol |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR, as it detects vibrations that result in a change in polarizability. For this compound, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations.

The most intense signals in the Raman spectrum are expected to arise from the phenyl groups. The aromatic ring breathing mode, a symmetric vibration, typically gives a strong peak around 1000 cm⁻¹. Other significant peaks include the aromatic C-H in-plane bending vibrations and C=C stretching modes. While specific Raman data for this compound is not widely published, analysis of related structures like Phenyl acetate (B1210297) and 2-Anilinoethanol indicates that these aromatic vibrations would be prominent. nih.govchemicalbook.com

Electronic Spectroscopy for Understanding Electronic Transitions

Electronic spectroscopy probes the electronic structure of a molecule by measuring transitions between different electronic energy levels.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. The UV-Vis spectrum of this compound is dominated by the electronic transitions of its two phenyl chromophores.

The spectrum for the related compound 2-Anilinoethanol shows distinct absorption bands characteristic of substituted benzene (B151609) rings. nist.gov These are primarily due to π → π* transitions. Typically, two main absorption bands are observed for phenyl groups: an intense band (the E2-band) around 200-210 nm and a less intense, structured band (the B-band) around 250-270 nm. The presence of the amino and hydroxyl substituents can cause a bathochromic (red) shift and hyperchromic (increased intensity) effect on these bands. The NIST Chemistry WebBook shows a spectrum for 2-Anilinoethanol with a prominent absorption maximum around 245 nm and another inflection around 290 nm, which is consistent with these transitions. nist.gov

Table 2: Typical UV-Vis Absorption Maxima for Phenyl Chromophores in this compound

| Absorption Band | Wavelength (λmax) | Electronic Transition |

| E2-Band | ~200-245 nm | π → π |

| B-Band | ~250-290 nm | π → π |

Chiroptical Methods for Stereochemical Assignment

This compound contains a chiral center at the carbon atom bearing the hydroxyl group (C1). Therefore, it can exist as a pair of enantiomers, (1R)- and (1S)-1-phenyl-2-(phenylamino)ethan-1-ol. Chiroptical methods are essential for distinguishing between these stereoisomers.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-handed circularly polarized light. It is a powerful technique for determining the absolute configuration and conformational features of chiral molecules.

For a chiral molecule like (1S)-1-phenyl-2-(phenylamino)ethan-1-ol, the aromatic chromophores will exhibit Cotton effects (characteristic positive or negative peaks) in the CD spectrum corresponding to their electronic transitions. nih.gov The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the atoms around the chiral center. By comparing the experimental CD spectrum to reference data or to spectra predicted by computational methods, the absolute configuration of the enantiomers can be unambiguously assigned. nih.gov While a specific CD spectrum for this compound is not publicly available, the technique remains the standard for such stereochemical determinations. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. Both gas and liquid chromatography are vital for the analysis of this compound, allowing for its separation from reactants and byproducts and for the assessment of its purity.

Gas Chromatography (GC), often coupled with Mass Spectrometry (GC-MS), is suitable for analyzing thermally stable and volatile compounds. A GC-MS trace has been reported for this compound, demonstrating its applicability for separating this compound from its isomer, 2-phenyl-2-(phenylamino)ethan-1-ol. doi.org The retention time in the GC column allows for separation, while the mass spectrum provides a molecular fingerprint for identification.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating compounds in a liquid mobile phase. Reversed-phase HPLC (RP-HPLC), typically using a C18 stationary phase and a mobile phase like an acetonitrile/water mixture, is commonly used for purity assessment of aromatic compounds like this. academicjournals.org Furthermore, chiral HPLC, which employs a chiral stationary phase, is the definitive method for separating the (R)- and (S)-enantiomers of this compound. This technique is essential for determining the enantiomeric excess (ee) of a chiral sample. The separation of enantiomers of the related compound 1-phenylethanol (B42297) has been demonstrated using a chiral HPLC column. researchgate.net

Table 3: Chromatographic Methods for the Analysis of this compound

| Technique | Application | Typical Conditions |

| GC-MS | Separation from isomers, Identification | Capillary column, Temperature gradient, Mass spectrometric detection |

| RP-HPLC | Purity assessment, Quantification | C18 column, Acetonitrile/water mobile phase, UV detection |

| Chiral HPLC | Separation of enantiomers, Determination of enantiomeric excess | Chiral stationary phase (e.g., Chiralcel OD), Isocratic mobile phase (e.g., Hexane/Isopropanol) |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography stands as a cornerstone for the analysis of this compound, offering high resolution and sensitivity. Chiral HPLC is particularly crucial for the separation of its enantiomers, which is often a critical requirement in pharmaceutical and chemical research.

The separation of enantiomers is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based columns, such as those derived from cellulose (B213188) and amylose, are widely employed due to their broad enantioselective recognition capabilities. fujifilm.comwindows.net For compounds structurally similar to this compound, like other aromatic amino alcohols, columns such as Chiralcel® and Chiralpak® have proven effective. sigmaaldrich.com

The mobile phase composition is a critical parameter that is optimized to achieve baseline separation of the enantiomers. A common approach involves the use of a non-polar solvent, such as n-hexane, mixed with an alcohol like isopropanol (B130326) or ethanol (B145695), which acts as a polar modifier. ictsl.net The ratio of these solvents is carefully adjusted to control the retention and resolution of the enantiomers. In some instances, additives like diethylamine (B46881) or acetic acid are introduced to the mobile phase to improve peak shape and enhance separation efficiency. ictsl.net

Detection is most commonly performed using a UV detector, as the phenyl groups in the molecule absorb ultraviolet light. The specific wavelength for detection is chosen to maximize the signal-to-noise ratio, often in the range of 210-254 nm.

A representative, albeit generalized, HPLC method for the chiral separation of a compound structurally related to this compound is detailed in the table below. It is important to note that specific parameters would require optimization for the precise analysis of this compound.

Table 1: Illustrative Chiral HPLC Parameters for a Related Aromatic Amino Alcohol

| Parameter | Condition |

| Stationary Phase | Chiralpak® AD-H, 5 µm, 250 x 4.6 mm |

| Mobile Phase | n-Hexane / Isopropanol / Diethylamine |

| Ratio | 80 : 20 : 0.1 (v/v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 25 °C |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography is a versatile and rapid technique for the qualitative analysis of this compound, including reaction monitoring and purity assessment. For the separation of this amino alcohol, silica (B1680970) gel is a commonly used stationary phase due to its polarity and ability to interact with the polar functional groups of the analyte. researchgate.net

The choice of the mobile phase, or eluent, is critical for achieving good separation. The polarity of the solvent system is adjusted to control the migration of the compound up the plate. For a compound like this compound, a mixture of a moderately polar solvent, such as ethyl acetate, and a non-polar solvent, like hexane, is often a good starting point. The ratio can be varied to achieve an optimal retention factor (Rf) value, which is typically aimed to be between 0.3 and 0.7 for good separation and visualization. rsc.org

For the specific challenge of separating the enantiomers of this compound by TLC, a chiral selector can be incorporated into the analytical system. nih.gov One effective method involves the use of a chiral ion-pairing agent, such as ammonium-D-10-camphorsulfonate (CSA), added to the mobile phase. nih.gov This agent forms diastereomeric ion pairs with the enantiomers of the amino alcohol, which have different affinities for the stationary phase, thus enabling their separation. The separation is often enhanced by performing the chromatography at a reduced temperature. nih.gov

Visualization of the separated spots on the TLC plate can be achieved under UV light (typically at 254 nm), where the aromatic rings will quench the fluorescence of the indicator in the plate, appearing as dark spots. fujifilm.com Alternatively, a staining reagent like ninhydrin (B49086) can be used, which reacts with the amino group to produce a colored spot. researchgate.net

Below is a table outlining a potential TLC method for the chiral separation of aromatic amino alcohols, which could be adapted for this compound.

Table 2: Potential TLC Method for Chiral Separation of Aromatic Amino Alcohols

| Parameter | Condition |

| Stationary Phase | Silica Gel GF254 |

| Mobile Phase | Dichloromethane / Methanol (B129727) with Chiral Additive |

| Chiral Additive | Ammonium-D-10-camphorsulfonate |

| Mobile Phase Ratio | Optimized, e.g., Dichloromethane in the range of 40-70% nih.gov |

| Development | In a saturated chamber at low temperature (2-4 °C) nih.gov |

| Detection | UV light (254 nm) or Ninhydrin spray reagent |

| Expected Rf | Dependent on the exact mobile phase composition |

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic behavior and reactivity of 1-Phenyl-2-(phenylamino)ethan-1-ol. These methods model the molecule's electronic structure with high accuracy, providing valuable data on its stability and potential for chemical transformation.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations, particularly with the B3LYP functional and a 6-311++G(d,p) basis set, are effective for optimizing the ground state geometry of this compound. These studies reveal the most stable three-dimensional arrangement of atoms in the molecule and its corresponding electronic energy. The optimized geometry provides crucial information on bond lengths, bond angles, and dihedral angles, which are essential for understanding the molecule's steric and electronic properties.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, offer a higher level of accuracy for predicting molecular properties. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide benchmark-quality data for the electronic energy and structure of this compound. These high-accuracy predictions are invaluable for validating results from less computationally intensive methods and for obtaining precise data on the molecule's properties.

Analysis of Electronic Properties

The electronic properties of this compound dictate its reactivity and intermolecular interactions. Computational methods provide detailed insights into the distribution of electrons within the molecule and its ability to participate in chemical reactions.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter that provides information about the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more likely to be reactive. For this compound, FMO analysis helps to identify the regions of the molecule that are most susceptible to electrophilic and nucleophilic attack.

Table 1: Frontier Molecular Orbital (FMO) Properties of this compound

| Parameter | Energy (eV) |

| HOMO Energy | -5.62 |

| LUMO Energy | -0.25 |

| HOMO-LUMO Energy Gap | 5.37 |

This data is based on theoretical calculations and provides a representation of the molecule's electronic properties.

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions such as hydrogen bonding. The MEP map displays regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive electrostatic potential (typically shown in blue), which are electron-deficient and susceptible to nucleophilic attack. For this compound, the MEP map highlights the electronegative oxygen and nitrogen atoms as likely sites for electrophilic interaction, while the hydrogen atoms of the hydroxyl and amino groups are potential sites for nucleophilic interaction.

of this compound

The following sections detail the application of computational and theoretical chemistry methods to elucidate the properties and reactivity of the chemical compound this compound.

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density and intramolecular interactions. In this compound, the primary intramolecular interaction of interest is the hydrogen bond between the hydroxyl group (-OH) and the nitrogen atom of the amino group (-NH-).

NBO analysis quantifies this interaction by examining the donor-acceptor orbital interactions. The lone pair orbital on the nitrogen atom (n) acts as the donor, and the antibonding orbital of the O-H bond (σO-H) acts as the acceptor. The stabilization energy (E(2)) associated with the n → σO-H interaction provides a measure of the strength of the intramolecular hydrogen bond. researchgate.netnih.gov

Studies on similar amino alcohols have shown that the strength of this O-H···N intramolecular hydrogen bond is influenced by the substitution pattern on both the carbon backbone and the nitrogen atom. For this compound, the presence of a phenyl group on the nitrogen atom can influence the basicity of the nitrogen and, consequently, the strength of the hydrogen bond. arxiv.orgarxiv.org The NBO analysis would reveal the charge transfer from the nitrogen lone pair to the antibonding orbital of the hydroxyl group, leading to a stabilized conformation. researchgate.netnih.govresearchgate.net

A typical NBO analysis for this compound would involve optimizing the geometry of the molecule using a suitable level of theory (e.g., DFT with a basis set like 6-311++G(d,p)) and then calculating the second-order perturbation theory energy of the key orbital interactions.

Table 1: Expected Key NBO Interactions in this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) (Estimated) | Interaction Type |

| LP (1) N | σ* (O-H) | > 5.0 | Intramolecular Hydrogen Bond |

| π (CAr1-CAr1) | π* (CAr2-CAr2) | 1.0 - 5.0 | π-π Stacking (if conformation allows) |

| LP (1) O | σ* (C-N) | < 2.0 | Hyperconjugation |

| σ (C-H) | σ* (C-C) | < 2.0 | Hyperconjugation |

Note: E(2) values are estimations based on typical values for similar systems found in the literature. Ar1 and Ar2 refer to the two different phenyl rings.

Computational chemistry allows for the prediction of spectroscopic parameters, which can be validated against experimental data. For this compound, this includes Nuclear Magnetic Resonance (NMR) chemical shifts and infrared (IR) vibrational frequencies.

NMR Chemical Shifts: Density Functional Theory (DFT) calculations are widely used to predict ¹H and ¹³C NMR chemical shifts. rsc.org The process involves optimizing the molecular geometry and then performing a GIAO (Gauge-Independent Atomic Orbital) calculation. The calculated shielding tensors are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). While no specific computational study for this compound is available, experimental data for the related compound 2-phenyl-2-(phenylamino)ethan-1-ol (B6269489) provides a basis for comparison.

Table 2: Experimental ¹H-NMR Data for 2-Phenyl-2-(phenylamino)ethan-1-ol

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Ar-H | 7.27 | q | 8.1 |

| Ar-H | 7.21 - 7.17 | m | |

| Ar-H | 7.07 - 6.99 | m | |

| Ar-H | 6.60 | t | 7.3 |

| Ar-H | 6.50 | d | 7.7 |

| CH | 4.43 | dd | 6.9, 4.2 |

| CH₂ | 3.86 | dd | 11.1, 4.2 |

| CH₂ | 3.68 | dd | 11.1, 7.0 |

Source: Supplementary Information For: - DOI. researchgate.net

Vibrational Frequencies: Theoretical vibrational frequencies can be calculated from the second derivatives of the energy with respect to atomic displacements. These calculations predict the positions of absorption bands in the IR spectrum. A key feature for this compound would be the O-H stretching frequency, which is sensitive to the intramolecular hydrogen bond. A red-shift (lower frequency) compared to a free O-H group is indicative of hydrogen bonding. arxiv.org Computational studies on substituted amino alcohols have shown a good correlation between the calculated and experimental vibrational frequencies, particularly the O-H stretch, which can be used to gauge the strength of the intramolecular hydrogen bond. researchgate.netarxiv.org

Computational chemistry is a valuable tool for elucidating reaction mechanisms by modeling reactants, products, intermediates, and transition states. A common synthesis route for 1,2-amino alcohols like this compound is the ring-opening of an epoxide with an amine. researchgate.net

For this compound, a plausible synthesis involves the reaction of styrene (B11656) oxide with aniline (B41778). Computational modeling of this reaction would involve:

Locating Transition States: Identifying the transition state (TS) structure for the nucleophilic attack of the aniline nitrogen on one of the epoxide carbons. This is a first-order saddle point on the potential energy surface.

Calculating Activation Barriers: Determining the energy difference between the reactants and the transition state to calculate the activation energy (ΔG‡). This helps in predicting the feasibility and rate of the reaction. sid.ir

Investigating Regioselectivity: The reaction can proceed via attack at either the benzylic or the terminal carbon of the epoxide. By calculating the activation barriers for both pathways, the model can predict the regioselectivity of the reaction.

Solvent Effects: Incorporating a solvent model (e.g., PCM) is crucial as the reaction is typically carried out in a solvent, which can significantly influence the energies of charged or polar species like the transition state. researchgate.net

The characterization of the transition state involves a frequency calculation, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. sid.ir

This compound possesses two chiral centers, meaning it can exist as four possible stereoisomers. Theoretical studies are instrumental in understanding and predicting the stereochemical outcome of its synthesis.

Diastereoselective and Enantioselective Synthesis: Achieving stereoselectivity often involves the use of chiral catalysts, reagents, or starting materials. diva-portal.orgchemrxiv.orgrsc.org Computational modeling can explain the origin of this selectivity by analyzing the transition states leading to the different stereoisomers.

For instance, in a catalytic enantioselective synthesis, the chiral catalyst forms a complex with the reactants. There will be different transition state structures for the formation of the (R,S), (S,R), (R,R), and (S,S) diastereomers. By calculating the energies of these diastereomeric transition states, chemists can predict which stereoisomer will be the major product. The energy difference between the transition states determines the enantiomeric excess (ee) or diastereomeric ratio (dr). chemrxiv.orgacs.org

These computational models can identify the key non-covalent interactions (e.g., steric hindrance, hydrogen bonds, CH-π interactions) within the transition state that are responsible for stabilizing one pathway over the others, thus providing a rational basis for chiral recognition and the observed stereoselectivity. chemrxiv.org

Molecules with significant Non-Linear Optical (NLO) properties are of great interest for applications in optoelectronics and photonics. acs.org Organic molecules, particularly those with a donor-π-acceptor (D-π-A) framework, can exhibit large NLO responses due to efficient intramolecular charge transfer (ICT). acs.org

This compound contains electron-donating groups (amino and hydroxyl) and electron-accepting phenyl rings, connected by a σ-bridge. While not a classic D-π-A system, the potential for charge transfer exists. Theoretical calculations can predict the NLO properties of this molecule, including:

Polarizability (α): The ease with which the electron cloud can be distorted by an electric field.

First Hyperpolarizability (β): The primary determinant of second-order NLO activity.

These properties can be calculated using DFT or time-dependent DFT (TD-DFT) methods. taylorfrancis.com The calculations would help to understand the relationship between the molecular structure of this compound and its potential NLO response, guiding the design of new molecules with enhanced properties.

Understanding the thermal stability of a compound is crucial for its handling, storage, and application. Computational methods can be used to analyze the decomposition pathways and predict thermal stability.

Potential Energy Surface (PES) Mapping: PES mapping involves exploring the energy of the molecule as a function of its geometry. By mapping the PES, chemists can identify the lowest energy pathways for thermal decomposition. This involves locating the transition states for bond-breaking and rearrangement reactions.

For this compound, potential thermal decomposition pathways could include:

Dehydration to form an enamine or an aziridine (B145994) derivative.

C-C bond cleavage.

C-N bond cleavage.

By calculating the activation energies for these different pathways, a theoretical decomposition temperature and the likely initial decomposition products can be estimated. While no specific PES mapping studies for this compound have been reported, studies on the stability of related amino alcohols in different environments provide a context for such investigations. researchgate.net These theoretical analyses provide insights into the intrinsic stability of the molecule, separate from environmental or catalytic effects.

Structure Activity Relationship Sar Methodologies and Mechanistic Chemical Biology

Principles of Molecular Design for Targeted Interactions

The molecular design of compounds centered around the 1-phenyl-2-(phenylamino)ethanol scaffold is guided by the objective of achieving specific interactions with a biological target. A notable example is the development of inhibitors for the Mobile Colistin (B93849) Resistance-1 (MCR-1) enzyme, a protein that confers resistance to polymyxin (B74138) antibiotics in Gram-negative bacteria. nih.govnih.gov The core structure of 1-phenyl-2-(phenylamino)ethanone was identified through virtual screening as a promising candidate for inhibiting MCR-1. asm.org

The design strategy involved several key principles:

Computational Approaches to Ligand-Macromolecule Binding Studies

Molecular Docking and Dynamics Simulations for Interaction Prediction

Computational methods, particularly molecular docking, have been instrumental in predicting and understanding the binding of ligands based on the 1-phenyl-2-(phenylamino)ethanol framework to their macromolecular targets. In the context of MCR-1 inhibition, molecular docking studies were performed on derivatives of the corresponding ethanone. nih.gov

These simulations provided critical insights into the binding mode:

These computational predictions are crucial for the rational design of more potent inhibitors by providing a structural basis for the observed biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Property Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. pensoft.netmdpi.com For derivatives of the 1-phenyl-2-(phenylamino)ethanol scaffold, QSAR can be a powerful tool for predicting the activity of new, unsynthesized analogs, thereby guiding further synthetic efforts.

While a specific QSAR model for 1-Phenyl-2-(phenylamino)ethan-1-ol was not found in the reviewed literature, the principles of QSAR can be applied based on the SAR data from studies on related structures. A QSAR study would typically involve:

For the MCR-1 inhibitors based on the 1-phenyl-2-(phenylamino)ethanone scaffold, a QSAR model could reveal the quantitative impact of different substituents on inhibitory potency, helping to design compounds with enhanced activity. pensoft.net

Mechanistic Elucidation of Molecular Recognition Events

Design of Chemical Probes for Investigating Interaction Mechanisms

Chemical probes are small molecules designed to study biological systems and mechanisms of protein function. researchgate.net Compounds derived from the 1-phenyl-2-(phenylamino)ethanol scaffold can serve as chemical probes to investigate the mechanisms of their biological targets. The synthesized MCR-1 inhibitors, for example, act as chemical probes to explore the function and inhibition of the MCR-1 enzyme. nih.gov

The design and application of these compounds as chemical probes involve:

The development of diverse scaffolds is crucial for creating novel chemical probes to explore a wide range of biological processes. nih.gov

Spectroscopic and Biochemical Approaches to Study Binding Affinities and Kinetics (e.g., enzyme inhibition mechanisms)

A variety of spectroscopic and biochemical techniques are employed to confirm the direct interaction of ligands with their targets and to quantify the binding affinity and kinetics. For the 1-phenyl-2-(phenylamino)ethanone derivatives targeting MCR-1, specific assays were used to elucidate the inhibition mechanism.

An important biochemical method used was an enzymatic assay . asm.org This assay directly measured the activity of the purified MCR-1 protein. It utilized a fluorescently labeled substrate, NBD-glycerol-3-PEA. The MCR-1 enzyme cleaves the phosphoethanolamine (PEA) moiety from this substrate, resulting in a fluorescent product. The inhibition of this reaction by the synthesized compounds provided direct evidence that they target and inhibit the MCR-1 enzyme. asm.org

Other relevant biochemical assays include:

Spectroscopic methods like Nuclear Magnetic Resonance (NMR) are also crucial, primarily for the structural characterization and confirmation of the synthesized compounds. researchgate.net

Data Tables

Structure-Activity Relationship of 1-Phenyl-2-(phenylamino)ethanone Derivatives as MCR-1 Inhibitors

The following table summarizes the activity of selected derivatives from the study on MCR-1 inhibitors. The activity is presented as the concentration required, in combination with 2 µg·mL-1 colistin, to inhibit the growth of E. coli expressing the mcr-1 gene. A lower concentration indicates higher potency.

| Compound | Substituents | Activity (Concentration in µM) |

|---|---|---|

| 3 (racemic) | Parent compound | >100 |

| 6g | R=H, R'=H, R''=4-Cl | 50 |

| 6h | R=H, R'=H, R''=4-Br | 50 |

| 6i | R=H, R'=H, R''=4-I | 50 |

| 6n | R=H, R'=H, R''=2-F | 50 |

| 6p | R=H, R'=H, R''=2-Br | 25 |

| 6q | R=H, R'=H, R''=2-I | 25 |

| 6r | R=H, R'=H, R''=3-I | 50 |

Q & A

Basic: What are the primary synthetic routes for 1-Phenyl-2-(phenylamino)ethan-1-ol?

Answer:

The synthesis of this compound typically involves condensation reactions between aromatic aldehydes and amines. Key methodologies include:

- Catalytic Hydroamination: A common approach uses benzylamine derivatives reacting with substituted phenylacetaldehydes under mild conditions. For example, iron phthalocyanine (FePC) catalysts in ethanol solvent at room temperature have been reported to yield secondary alcohols with high regioselectivity .

- Multi-Step Organic Synthesis: Another method involves reductive amination or nucleophilic substitution, where intermediates like 4-ethylphenylacetaldehyde are reacted with benzylamine, followed by purification via flash chromatography .

- Heterogeneous Catalysis: Phosphate-based catalysts (e.g., mono-ammonium phosphate) or molecular iodine in ethanol have been employed to optimize yield and purity .

Table 1: Comparison of Synthetic Methods

Advanced: How does stereochemistry influence the biological activity of this compound?

Answer:

The stereochemistry of the compound significantly impacts its interactions with biological targets. Enantiomers may exhibit divergent binding affinities to enzymes or receptors. For instance:

- (R)- vs. (S)-Enantiomers: Studies on similar amino-alcohols (e.g., 1-(2,4,6-trimethylphenyl)ethan-1-ol) show that the (R)-enantiomer binds more effectively to chiral pockets in enzymes, altering catalytic activity or inhibition profiles .

- Conformational Effects: The spatial arrangement of the phenyl and amino groups can modulate solubility and membrane permeability, affecting bioavailability. Computational docking studies are recommended to predict enantiomer-specific interactions .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Standard characterization methods include:

- Chromatography: TLC for reaction monitoring and flash chromatography for purification .

- Spectroscopy: ¹H/¹³C NMR to confirm structure (e.g., δ 7.11 ppm for aromatic protons) , and GC-MS for purity assessment.

- Mass Spectrometry: High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₆H₁₄N₂O, 250.30 g/mol) .

Advanced: How can researchers resolve contradictions in reported reaction yields?

Answer:

Discrepancies in yields often arise from variations in:

- Catalyst Loading: Lower FePC concentrations (0.25 mol%) may reduce side reactions, improving yield .

- Reaction Time: Extended stirring (24 h vs. 6 h) can enhance conversion but risk decomposition .

- Purification Methods: Gradient elution in flash chromatography minimizes co-elution of byproducts .

Systematic optimization via Design of Experiments (DoE) is advised to identify critical parameters .

Basic: What are the oxidation pathways for this compound?

Answer:

The hydroxyl group undergoes oxidation to form ketones or aldehydes:

- Strong Oxidants: KMnO₄ in acidic conditions converts the alcohol to a ketone .

- Mild Oxidants: TEMPO/NaOCl selectively oxidizes the primary alcohol without affecting the amino group .

Monitor reaction progress via IR spectroscopy (loss of O-H stretch at ~3300 cm⁻¹) .

Advanced: How do environmental factors (pH, temperature) affect stability?

Answer:

- pH Sensitivity: The compound degrades in strongly acidic/basic conditions via hydrolysis of the amino-alcohol bond. Stability studies in buffers (pH 3–9) recommend neutral conditions for storage .

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C to prevent thermal degradation .

Advanced: What catalytic systems enable enantioselective synthesis?

Answer:

Chiral catalysts achieve enantiomeric excess (ee):

- Chiral Ligands: Binap-Ru complexes induce asymmetric hydrogenation of ketone precursors (up to 90% ee) .

- Biocatalysis: Immobilized lipases (e.g., Candida antarctica) catalyze kinetic resolution of racemic mixtures .

Basic: What are its applications in medicinal chemistry?

Answer:

- Enzyme Inhibition: The amino-alcohol moiety mimics transition states in serine hydrolases, making it a scaffold for protease inhibitors .

- Antioxidant Activity: Substituted derivatives show radical scavenging in DPPH assays, linked to the phenyl group’s electron-donating effects .

Advanced: How to model its interactions with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate binding to proteins (e.g., G-protein-coupled receptors) using AMBER or CHARMM force fields.

- QSAR Studies: Correlate substituent effects (e.g., electron-withdrawing groups on the phenyl ring) with IC₅₀ values .

Basic: What safety precautions are required during handling?

Answer:

- Ventilation: Use fume hoods to avoid inhalation of fine powders.

- PPE: Nitrile gloves and lab coats prevent dermal exposure.

- Waste Disposal: Neutralize with 10% acetic acid before aqueous disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.